molecular formula C11H12ClF3N2 B1350634 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine CAS No. 41213-04-1

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

Cat. No. B1350634
CAS RN: 41213-04-1
M. Wt: 264.67 g/mol
InChI Key: SOVLQDJRXJFKHO-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, also known as 4-CPA, is a synthetic compound that has a wide range of applications in scientific research. It has been used for over 20 years in various studies and experiments, and is known for its effectiveness in both biochemical and physiological studies. 4-CPA is a versatile compound that is used in a variety of fields, including pharmacology, biochemistry, and neuroscience. It has been used to study the effects of various drugs on the body, as well as to study the mechanisms of action of different drugs. In addition, 4-CPA has been used to study the effects of various environmental toxins on the body.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine: A Comprehensive Analysis of Scientific Research Applications:

Pharmacology

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine, also known as TFMPP, exhibits a range of pharmacological effects. It has been noted to have rate-depressant effects, prevent isolation-induced behavioral deficits, and exhibit anxiolytic properties at high doses. Additionally, it shows anti-aggressive effects, locomotor inhibition, and can induce hyperthermia and respiratory depression. It also interferes with the circadian system and causes hypophagia .

Synthesis of Analgesics

Research has explored the synthesis of analgesic compounds using 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine as a precursor. The compound’s structure allows for the creation of derivatives that may have potential as pain relievers .

Forensic Applications

Due to its presence in party pills and powders, 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine is also significant in forensic science. Its metabolism in rats has been described, which can aid in forensic investigations involving this compound .

Chemical Synthesis

This compound is used in chemical synthesis as a building block for various chemical reactions. For instance, it participates in the synthesis of thiooxazolidinones and thioureas, which are valuable in medicinal chemistry .

properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2/c12-10-2-1-8(7-9(10)11(13,14)15)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVLQDJRXJFKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194138
Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine

CAS RN

41213-04-1
Record name 1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41213-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-chloro-3-(trifluoromethyl)phenyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN43QW3C6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Beginning with 5-bromo-2-chlorobenzotrifluoride (602 mg) and piperazine (1 g), 480 mg of the title compound was recovered by the procedure described in Example 1.
Quantity
602 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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